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Compound of Interest

Compound Name: 1,2-Epoxydecane

Cat. No.: B1346635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-
Epoxydecane (also known as 2-octyloxirane), a valuable chemical intermediate. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with standardized experimental protocols for these analytical techniques. This
document is intended to serve as a valuable resource for researchers in organic synthesis,
drug development, and materials science.

Quantitative Spectroscopic Data

The spectroscopic data for 1,2-Epoxydecane is summarized in the tables below. This
information is critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 1,2-Epoxydecane, the key signals are those of the protons and carbons of the
oxirane ring.

IH NMR (Proton NMR) Data (Typical Values)
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity

ppm) (3, Hz)
Ha ~2.75 dd J ac=4.0,J ab=25
Hb ~2.45 dd J bc=55J ab=25
Hc ~2.90 m
-CH:- (adjacent to

~1.50 m
epoxide)
-(CH2)s- ~1.2-1.4 m
-CHs ~0.88 t J=7.0

Note: The chemical shifts for the epoxide protons (Ha, Hb, Hc) typically appear in the range of
2.5 to 3.5 ppm.[1] The values presented are typical for terminal epoxides and are based on
general spectroscopic principles and data for analogous compounds. Precise values can vary
based on solvent and experimental conditions.

13C NMR (Carbon-13 NMR) Data (Typical Values)

Carbon Chemical Shift (6, ppm)
C1 (CH2) ~47.1

C2 (CH) ~52.4

C3 ~32.5

C4-C9 ~22.7-31.9

C10 ~14.1

Note: The carbon atoms of the epoxide ring typically resonate in the range of 40-60 ppm.[2]
The provided data represents typical values for terminal epoxides.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorptions for the epoxide ring are key identifiers for 1,2-Epoxydecane.

Characteristic IR Absorption Bands

Vibrational Mode Frequency (cm™?) Intensity
Asymmetric C-O-C Stretch 950 - 810 Strong
Symmetric Ring Breathing 1280 - 1230 Medium to Strong
Symmetric C-O-C Stretch 880 - 750 Strong

C-H Stretch (epoxide ring) ~3050 Medium

Note: These characteristic vibrational frequencies are indicative of the three-membered ether

ring structure of the epoxide.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Major Mass Spectrometry Peaks (Electron lonization)

miz Relative Intensity (%)
71 99.99
41 93.64
43 92.97
55 91.90
58 80.46

Note: The data represents the top 5 peaks from the mass spectrum of 1,2-Epoxydecane.[5]

The molecular ion peak (M*) for 1,2-Epoxydecane would be at m/z 156.27.

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b1346635?utm_src=pdf-body
https://www.spectroscopyonline.com/view/the-infrared-spectra-of-polymers-v-epoxies
https://www.researchgate.net/publication/365697529_The_Infrared_Spectra_of_Polymers_V_Epoxies
https://www.benchchem.com/product/b1346635?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Epoxydecane
https://www.benchchem.com/product/b1346635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above. These protocols are intended as a general guide and may be adapted based on the
specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o For 'H NMR, dissolve 5-10 mg of 1,2-Epoxydecane in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.

o For 3C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of deuterated
solvent is recommended.

o Ensure the sample is fully dissolved and the solution is homogeneous. Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e |nstrument Parameters:

o 'H NMR:

Spectrometer frequency: 300-600 MHz.

Number of scans: 8-16.

Relaxation delay: 1-5 seconds.

Spectral width: -2 to 12 ppm.

o 13C NMR:
» Spectrometer frequency: 75-150 MHz.
» Technique: Proton-decoupled.

» Number of scans: 128-1024 (or more for dilute samples).
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» Relaxation delay: 2-5 seconds.

» Spectral width: 0 to 220 ppm.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the TMS signal.

[¢]

[e]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
e Sample Preparation:

o As 1,2-Epoxydecane is a liquid at room temperature, the simplest method is to place a
drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
salt plates to create a thin film.

o Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a
small drop of the sample directly onto the ATR crystal.

o Data Acquisition:

o

Record a background spectrum of the empty sample holder or clean ATR crystal.

[¢]

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.

[e]

The final spectrum is typically presented as percent transmittance or absorbance versus
wavenumber (cm™1).

o Data Analysis:
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o Identify the characteristic absorption bands for the epoxide functional group as well as
other expected vibrations (e.g., C-H stretches of the alkyl chain).

Mass Spectrometry (MS)

o Sample Introduction:

o For a volatile compound like 1,2-Epoxydecane, Gas Chromatography-Mass Spectrometry
(GC-MS) is a suitable method.

o Inject a dilute solution of the sample (e.g., in dichloromethane or hexane) into the GC
system. The GC column will separate the compound from any impurities before it enters
the mass spectrometer.

« lonization and Analysis:

o lonization Method: Electron lonization (El) at 70 eV is a standard method for generating
fragment ions and creating a characteristic mass spectrum.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the
ions based on their mass-to-charge ratio (m/z).

» Data Acquisition and Analysis:
o Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

o Identify the molecular ion peak (if present) and analyze the fragmentation pattern to
confirm the structure. The fragmentation pattern can be compared to a library of known
spectra for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1,2-Epoxydecane.
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General Spectroscopic Analysis Workflow
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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